molecular formula C7H5Br2ClO2S B13257879 (3,5-Dibromophenyl)methanesulfonyl chloride

(3,5-Dibromophenyl)methanesulfonyl chloride

Cat. No.: B13257879
M. Wt: 348.44 g/mol
InChI Key: ZPOBGLIBHGNIFP-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S. It is a derivative of phenylmethanesulfonyl chloride, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromophenyl)methanesulfonyl chloride typically involves the sulfonylation of 3,5-dibromobenzyl chloride. The reaction is carried out in the presence of a sulfonyl chloride reagent, such as methanesulfonyl chloride, under anhydrous conditions. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Products include sulfonamides and sulfones.

    Oxidation: Products include quinones and other oxidized derivatives.

Scientific Research Applications

(3,5-Dibromophenyl)methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives, which can further undergo various chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonyl chloride: Lacks the bromine substituents and has different reactivity and applications.

    (4-Bromophenyl)methanesulfonyl chloride: Contains a single bromine substituent at the 4 position, leading to different chemical properties.

    (2,4-Dibromophenyl)methanesulfonyl chloride: Has bromine substituents at the 2 and 4 positions, resulting in distinct reactivity.

Uniqueness

(3,5-Dibromophenyl)methanesulfonyl chloride is unique due to the presence of bromine atoms at the 3 and 5 positions, which influence its reactivity and applications. The bromine substituents can participate in additional chemical reactions, such as halogenation or cross-coupling, providing versatility in synthetic applications.

Biological Activity

(3,5-Dibromophenyl)methanesulfonyl chloride is an organosulfur compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7H6Br2ClO2S
  • Molecular Weight : 303.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity can lead to inhibition of enzyme activity or alteration in protein function, which may contribute to its therapeutic effects.

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds containing sulfonyl chlorides can exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
    • A study demonstrated that derivatives of methanesulfonyl chlorides exhibited cytotoxic activity against various cancer cell lines, suggesting a potential role for this compound as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial effects. Its ability to inhibit bacterial growth has been noted in several studies, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Enzyme Inhibition :
    • This compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it has been investigated for its potential to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionPotential inhibitor of carbonic anhydrase

Notable Research Findings

  • A study published in MDPI highlighted that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines, with IC50 values indicating strong cytotoxic effects .
  • Another investigation focused on the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications at the phenyl ring significantly impacted their biological activities. The presence of halogen substituents like bromine was correlated with enhanced anticancer efficacy .

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

(3,5-dibromophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2

InChI Key

ZPOBGLIBHGNIFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CS(=O)(=O)Cl

Origin of Product

United States

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